

Introduction: The Enduring Scaffolding of Modern Therapeutics

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Compound of Interest

Compound Name: *N*-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

CAS No.: 937392-58-0

Cat. No.: B1414899

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The benzamide moiety, a deceptively simple functional group consisting of a benzene ring attached to an amide, represents one of the most versatile and enduring scaffolds in medicinal chemistry.^[1] Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability has made it a cornerstone in the development of a vast array of therapeutic agents.^{[1][2]} Benzamide derivatives have demonstrated a remarkable pharmacological promiscuity, engaging with a wide range of biological targets to exert effects as antipsychotics, antiemetics, anticancer agents, and more.^{[1][3]}

This guide provides an in-depth exploration of the benzamide core, from fundamental synthetic strategies to the nuanced mechanisms of action that underpin its therapeutic applications. We will dissect the critical structure-activity relationships that govern target affinity and selectivity, present field-proven experimental protocols, and examine the future trajectory of this indispensable chemical scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of benzamide chemistry in their own research endeavors.

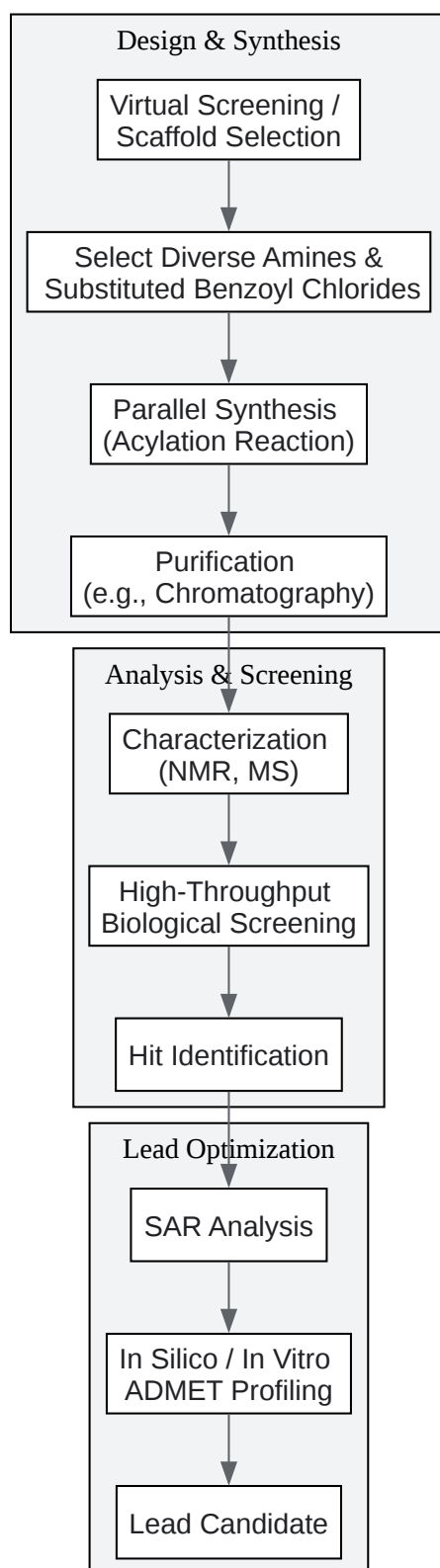
Chapter 1: Synthetic Strategies for Benzamide Analogs

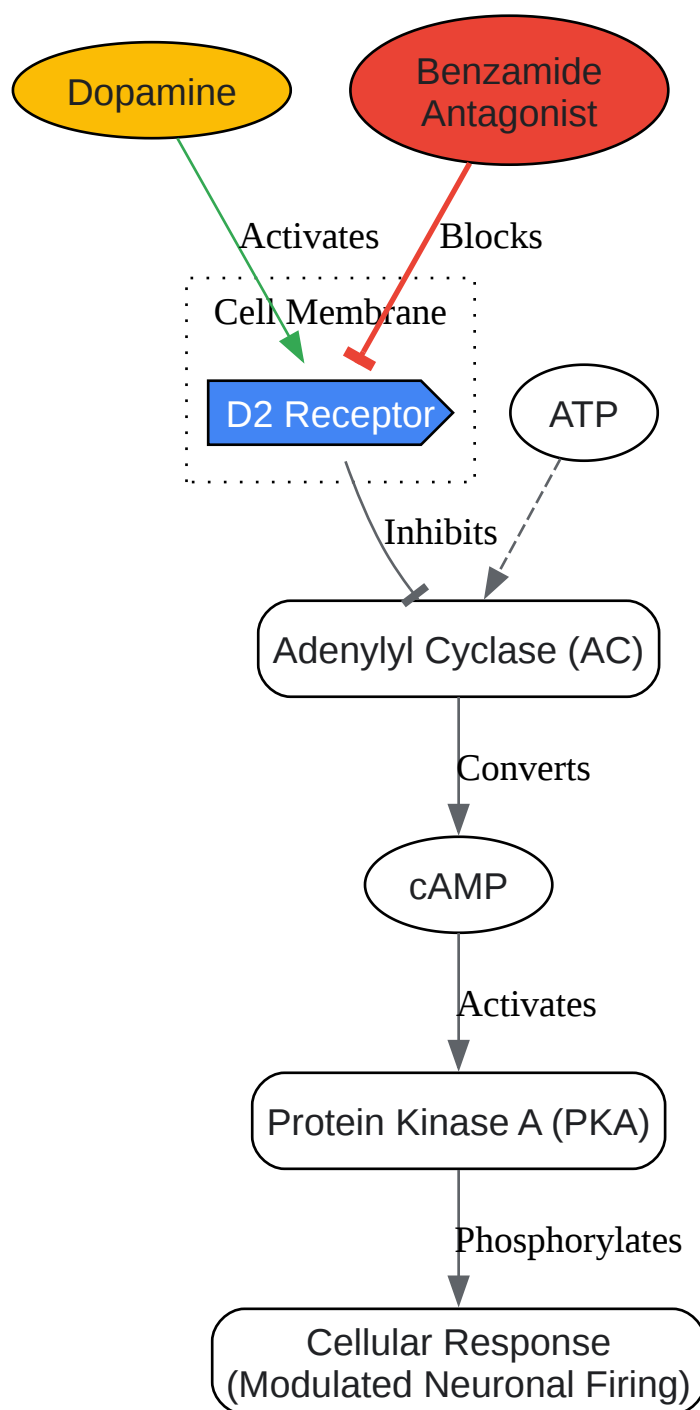
The construction of diverse benzamide libraries is fundamental to exploring their therapeutic potential. The most common and reliable method involves the acylation of a primary or secondary amine with an activated benzoic acid derivative, typically a benzoyl chloride.^{[4][5]}

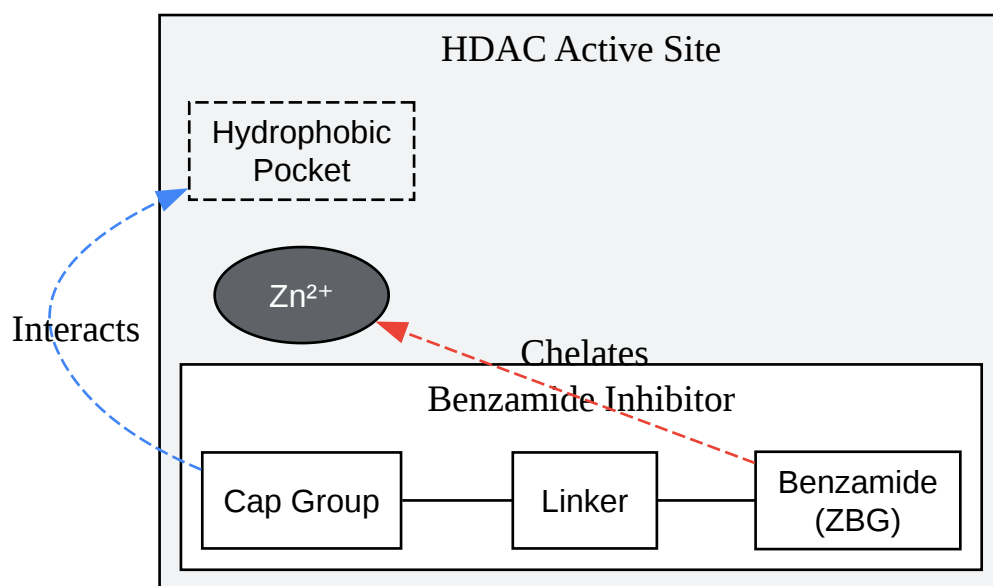
The causality behind this choice lies in the high reactivity of the acyl chloride. The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by the amine.^[4] The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.

Workflow for Benzamide Library Synthesis

Below is a generalized workflow illustrating the process from initial design to the generation of a purified compound library for screening.







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